molecular formula C22H22ClN3O3 B2480881 {6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326895-96-8

{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2480881
CAS No.: 1326895-96-8
M. Wt: 411.89
InChI Key: FFKFVNHGFRPQGG-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with a chloro group, a methoxybenzylamino group, and a morpholinylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be performed using reagents like phosphorus oxychloride (POCl3).

    Attachment of the Methoxybenzylamino Group: This step involves the nucleophilic substitution of the chloro group with 2-methoxybenzylamine.

    Formation of the Morpholinylmethanone Moiety: The final step involves the reaction of the intermediate with morpholine and a suitable carbonyl source, such as phosgene or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using hydrogenation or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the methoxybenzylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes. The morpholinylmethanone moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

    Primaquine: A quinoline derivative used in the treatment of malaria.

Uniqueness

{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is unique due to its combination of a chloro-substituted quinoline core with a methoxybenzylamino group and a morpholinylmethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[6-chloro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-20-5-3-2-4-15(20)13-25-21-17-12-16(23)6-7-19(17)24-14-18(21)22(27)26-8-10-29-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKFVNHGFRPQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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